molecular formula C14H22ClN3O2 B13409579 1,5-Dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one;hydrate;hydrochloride

1,5-Dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one;hydrate;hydrochloride

Cat. No.: B13409579
M. Wt: 299.79 g/mol
InChI Key: NYUIBQRZRMBMPW-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one;hydrate;hydrochloride is a compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is notable for its diverse applications in medicinal chemistry, drug discovery, and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one;hydrate;hydrochloride typically involves the cyclocondensation of hydrazine with a carbonyl system. This reaction can be carried out using various strategies, including multicomponent approaches and dipolar cycloadditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and other advanced technologies can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one;hydrate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

1,5-Dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one;hydrate;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one;hydrate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,5-Dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one;hydrate;hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural features and the resulting unique chemical and biological properties. These unique properties make it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C14H22ClN3O2

Molecular Weight

299.79 g/mol

IUPAC Name

1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one;hydrate;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH.H2O/c1-10(2)15-13-11(3)16(4)17(14(13)18)12-8-6-5-7-9-12;;/h5-10,15H,1-4H3;1H;1H2

InChI Key

NYUIBQRZRMBMPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C)C.O.Cl

Origin of Product

United States

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